![molecular formula C19H18F2N2O3S2 B6520225 2,5-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 873010-07-2](/img/structure/B6520225.png)
2,5-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
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Description
2,5-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H18F2N2O3S2 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is 424.07269111 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- BODIPY , a class of fluorescent dyes, can be derived from this compound. BODIPY derivatives exhibit strong fluorescence and are used in light microscopy for cell imaging. Researchers have employed them to label specific cellular components, including organelles and proteins .
- By combining this compound with a bipyridine copper-based complex, researchers have developed a sensor for detecting nitrogen oxides (NOx) in both air and living cells. The unique properties of the difluoro-thiazole moiety contribute to the sensitivity of this system .
- The ligand N4Py 2Ar2 , derived from this compound, plays a crucial role in synthesizing iron (Fe) complexes. These complexes are then employed in aromatic C–F hydroxylation reactions, which are valuable transformations in organic synthesis .
- As a substrate, this compound has been utilized in the preparation of a thioxylopyranoside. This compound exhibits potent antithrombotic activity, making it relevant for cardiovascular research .
- Researchers have verified the structure of this compound using various techniques, including FTIR, 1H NMR, 13C NMR, and mass spectrometry. Additionally, single-crystal X-ray diffraction provided insights into its crystal structure and conformation .
- The boronic acid functionality in this compound is valuable for organic synthesis. Researchers have explored its reactivity in various reactions, such as trifluoromethylthiolation and Suzuki–Miyaura cross-coupling reactions .
Fluorescent Probes and Imaging Agents
Copper Complexes for NOx Sensing
Aromatic C–F Hydroxylation Reactions
Antithrombotic Agents
Structural Verification and Conformational Analysis
Boronic Acid Derivatives in Organic Synthesis
properties
IUPAC Name |
2,5-difluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3S2/c1-12-17(27-19(23-12)13-3-6-15(26-2)7-4-13)9-10-22-28(24,25)18-11-14(20)5-8-16(18)21/h3-8,11,22H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAXMBOHZGANIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide |
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